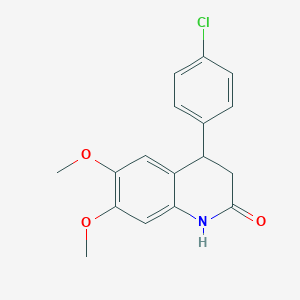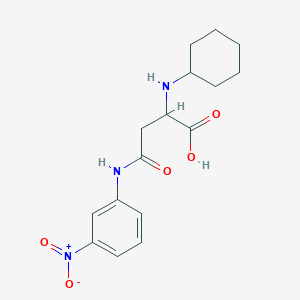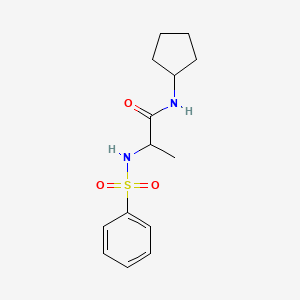
4-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name CDMQ and is a member of the quinolinone family of compounds.
Wirkmechanismus
The mechanism of action of CDMQ is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, CDMQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, CDMQ can prevent cancer cells from dividing and proliferating, leading to tumor regression.
Biochemical and Physiological Effects:
CDMQ has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Studies have shown that CDMQ can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and modulate the immune system. Additionally, CDMQ has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CDMQ in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for studying the mechanisms of cancer cell growth and proliferation. Additionally, CDMQ has been shown to have a relatively low toxicity profile, making it a safer alternative to other anti-cancer drugs that can have severe side effects. However, one limitation of using CDMQ in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on CDMQ. One area of interest is the development of new synthetic methods that could make the compound more readily available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of CDMQ and its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Finally, more research is needed to determine the optimal dosage and administration route for CDMQ in order to maximize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
CDMQ has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that CDMQ exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. Additionally, CDMQ has been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of a variety of other diseases.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-7-13-12(10-3-5-11(18)6-4-10)8-17(20)19-14(13)9-16(15)22-2/h3-7,9,12H,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMBCMCXHBFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4129822.png)

![ethyl 1-[(4-chlorophenyl)carbonothioyl]-3-piperidinecarboxylate](/img/structure/B4129839.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4129857.png)

![4-(pentanoylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4129865.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4129870.png)
![methyl 2-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4129874.png)
![N-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide](/img/structure/B4129876.png)

![N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4129895.png)
![methyl 2-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4129919.png)